5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride
Overview
Description
5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride, also known as 5-Methyl-2H-pyrazol-3-ol dihydrochloride, is a chemical compound with a wide range of applications in the scientific research field. It is a white crystalline powder that is soluble in water, ethanol and methanol. It is used as a reagent in various chemical reactions, and its properties make it useful for a variety of laboratory experiments.
Scientific Research Applications
1. Cannabinoid Receptor Antagonism
5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride derivatives have been explored for their potential as cannabinoid receptor antagonists. Research indicates that certain structural elements in these compounds, such as a para-substituted phenyl ring and a carboxamido group, contribute to their potency and selectivity in targeting cannabinoid CB1 receptors. This property could be therapeutically significant for counteracting the adverse effects of cannabinoids (R. Lan et al., 1999).
2. Synthesis of Novel Derivatives
There has been significant interest in synthesizing novel derivatives of 5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol for various applications. For example, one study presented a four-component approach to synthesize novel derivatives with potential antibacterial properties (Narmada Muthineni et al., 2016). This indicates a broader scope for the application of these compounds in medical research.
3. Molecular Interaction Studies
Detailed molecular interaction studies of derivatives like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have been conducted to understand their binding to cannabinoid receptors. These studies contribute significantly to the development of pharmacophore models for CB1 receptor ligands, aiding in the design of more effective drugs (J. Shim et al., 2002).
4. Dopamine Receptor Ligand Development
Research has also been done on derivatives as potential ligands for dopamine receptors, particularly the human dopamine D4 receptor. Modifications to the structure of these derivatives have shown promising results in enhancing selectivity and affinity, which is valuable for developing treatments for neurological conditions (M. Rowley et al., 1997).
5. Anti-Cancer Applications
Certain derivatives of 5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol have been investigated for their potential in treating cancer. For instance, specific compounds have been identified that inhibit Aurora A, a kinase involved in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).
6. Antibacterial, Antituberculosis, and Antimalarial Activity
A novel combinatorial library of derivatives has been synthesized and evaluated for antibacterial, antituberculosis, and antimalarial activities. These findings highlight the potential of these compounds in developing new treatments for infectious diseases (Piyush N. Kalaria et al., 2014).
properties
IUPAC Name |
5-(3-methylpiperidin-3-yl)-1,2-dihydropyrazol-3-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-9(3-2-4-10-6-9)7-5-8(13)12-11-7;;/h5,10H,2-4,6H2,1H3,(H2,11,12,13);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHIATPDWGIVKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=CC(=O)NN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-piperidin-3-yl)-2H-pyrazol-3-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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